molecular formula C15H15N3O2 B8426100 6-(1,2,3,4-Tetrahydro-isoquinolin-6-yloxy)-nicotinamide

6-(1,2,3,4-Tetrahydro-isoquinolin-6-yloxy)-nicotinamide

Cat. No.: B8426100
M. Wt: 269.30 g/mol
InChI Key: NRFDTVKJINFTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,2,3,4-Tetrahydro-isoquinolin-6-yloxy)-nicotinamide is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

6-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O2/c16-15(19)12-2-4-14(18-9-12)20-13-3-1-11-8-17-6-5-10(11)7-13/h1-4,7,9,17H,5-6,8H2,(H2,16,19)

InChI Key

NRFDTVKJINFTKI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2)OC3=NC=C(C=C3)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 6-(5-Carbamoyl-pyridin-2-yloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester (4.0 g, 10.83 mmol), CH2Cl2 (100 mL), and TFA (25 mL). After reaction stirs at room temperature for 12 hours, add 1M K2CO3 and CHCl3 to the reaction. Separate the organic layer, wash with brine, and dry over Na2SO4. Concentrate under reduced pressure and add mixture to 2, 10 g SCX columns, wash with MeOH, and elute with 1N NH3 MeOH. Concentrate to afford 2.91 g, 10.8 mmol (71% yield) of the title compound as a white foam: 1H NMR (500 MHz, DMSO); 2.9-3.1 (2H, m), 3.2-3.5 (2H, m), 4.2-4.4 (2H, m), 6.9-7.2 (3H, m), 7.2-7.4 (1H, m), 7.4-7.6 (1H, m), 7.9-8.1 (1H, m), 8.2-8.4 (1H, m), 8.5-8.7 (1H, m), 8.2-9.4 (2H, m); MS m/z 269 (M+1).
Name
6-(5-Carbamoyl-pyridin-2-yloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71%

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